molecular formula C10H16N4O2 B2952855 2-Amino-4-[(Boc-amino)methyl]pyrimidine CAS No. 1338651-80-1

2-Amino-4-[(Boc-amino)methyl]pyrimidine

Cat. No.: B2952855
CAS No.: 1338651-80-1
M. Wt: 224.264
InChI Key: RADYSDZDQYQKRV-UHFFFAOYSA-N
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Description

2-Amino-4-[(Boc-amino)methyl]pyrimidine is a chemical compound with the molecular formula C10H16N4O2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The compound features an amino group at position 2 and a Boc-protected amino group at position 4, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(Boc-amino)methyl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(Boc-amino)methyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-4-[(Boc-amino)methyl]pyrimidine depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target various biological pathways. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[(Boc-amino)methyl]pyrimidine is unique due to the presence of the Boc-protected amino group, which allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl N-[(2-aminopyrimidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-7-4-5-12-8(11)14-7/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADYSDZDQYQKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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